molecular formula C7H9NO B1604792 N-p-Tolylhydroxylamine CAS No. 623-10-9

N-p-Tolylhydroxylamine

Cat. No. B1604792
Key on ui cas rn: 623-10-9
M. Wt: 123.15 g/mol
InChI Key: AGJOAIMUXIQLCN-UHFFFAOYSA-N
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Patent
US04250117

Procedure details

281 g (2.05 moles) of p-nitrotoluene, 125 g (2.35 moles) of ammonium chloride and 4 l of water were charged into a 10-l reaction flask. 310 g (4.74 moles) of zinc dust was added thereto at room temperature (i.e., about 20°-30° C.) over a period of 15 minutes while stirring the mixture, and the mixture was stirred for an additional 30 minutes. In this case, the temperature of the reaction system increased to 65° to 70° C. with stirring. Thereafter, the reaction mixture was filtered, and the filtrate was saturated with sodium chloride. The filtrate was allowed to stand in a cool place for 24 hours. The precipitated crystals were filtered, and recrystallized from 1 l of a benzene-petroleum ether (1:1 by volume) mixture to obtain 50 g of p-tolylhydroxyl amine.
Quantity
281 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
[Compound]
Name
10-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Name
Quantity
310 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)([O-])=[O:2].[Cl-].[NH4+]>[Zn].O>[C:7]1([CH3:10])[CH:8]=[CH:9][C:4]([NH:1][OH:2])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
281 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Name
Quantity
125 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
10-l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
310 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature (i.e., about 20°-30° C.) over a period of 15 minutes while stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
In this case, the temperature of the reaction system increased to 65° to 70° C.
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
Thereafter, the reaction mixture was filtered
WAIT
Type
WAIT
Details
to stand in a cool place for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from 1 l of a benzene-petroleum ether (1:1 by volume) mixture

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)NO)C
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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